molecular formula C19H18ClN5O4 B2893445 methyl 2-(8-(4-chlorophenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate CAS No. 877810-46-3

methyl 2-(8-(4-chlorophenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate

Cat. No. B2893445
CAS RN: 877810-46-3
M. Wt: 415.83
InChI Key: HAMNNEXBXNSDOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-(8-(4-chlorophenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate is a useful research compound. Its molecular formula is C19H18ClN5O4 and its molecular weight is 415.83. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Transition Metal Complexes

This compound serves as a ligand in the synthesis of transition metal complexes. These complexes have been studied for their potential in medicinal chemistry, particularly due to their antibacterial and antioxidant properties . The ability to form stable complexes with metals like Cr+3, Mn+2, Co+3, Ni+2, and Cu+2 can lead to the discovery of new, cost-effective drugs against various infectious diseases.

Antibacterial Activities

The antibacterial activities of the compound and its metal complexes have been examined against pathogens such as S. aureus , E. coli , B. pumilis , and S. typhi . The Cobalt complex, in particular, has shown excellent potential to act against these bacteria, indicating its promise for use in antibacterial therapies .

Antioxidant Properties

As an antioxidant, this compound and its complexes have been found to be active in neutralizing free radicals. This property is crucial in preventing oxidative stress, which can lead to chronic diseases such as cancer and heart disease .

Drug Synthesis Intermediates

The compound acts as an important intermediate in the synthesis of pharmaceutical compounds. Its structure allows for the formation of Michael type dimers , which are essential for creating effective C‒C bonds in synthetic organic chemistry .

Functional Material Chemistry

Derivatives of this compound have found applications in functional material chemistry due to their structural properties. They can be used in the development of materials with specific electronic, optical, or mechanical properties .

Bioactive Agent Modeling

The compound’s structure makes it an interesting model for increased lipophilicity and permeability, which are important descriptors in drug design. Derivatives of this compound are known for their anticancer, antitubercular, antifungal, and antiviral activities, making it a valuable scaffold in medicinal chemistry .

properties

IUPAC Name

methyl 2-[6-(4-chlorophenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN5O4/c1-10-11(2)25-15-16(21-18(25)24(10)13-7-5-12(20)6-8-13)22(3)19(28)23(17(15)27)9-14(26)29-4/h5-8H,9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAMNNEXBXNSDOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C3=C(N=C2N1C4=CC=C(C=C4)Cl)N(C(=O)N(C3=O)CC(=O)OC)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 2-(8-(4-chlorophenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate

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